molecular formula C11H8BrNO3 B1450371 3-(5-Bromomethyl-isoxazol-3-yl)-benzoic acid CAS No. 1199773-62-0

3-(5-Bromomethyl-isoxazol-3-yl)-benzoic acid

Cat. No. B1450371
M. Wt: 282.09 g/mol
InChI Key: SAKVCESUUZGSLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of BMIBA-related compounds often involves the condensation of primary amines with carbonyl groups . The classical reaction for the synthesis of Schiff’s bases in an ethanolic solution and glacial acetic acid as a catalyst was followed in the synthesis of substituted sulfamethoxazole compounds .


Molecular Structure Analysis

The molecular formula of BMIBA is C11H8BrNO3 . More detailed structural information can be found in databases like PubChem and ChemicalBook .


Chemical Reactions Analysis

BMIBA-related compounds are often synthesized via copper (I) catalyzed one-pot reactions of various aromatic aldehydes . These reactions are typically regioselective, leading to the formation of novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids .


Physical And Chemical Properties Analysis

BMIBA has a molecular weight of 282.09 . Detailed physical and chemical properties such as melting point, boiling point, and density can be found in databases like PubChem and ChemicalBook .

Scientific Research Applications

Synthesis and Biological Activity

Isoxazole derivatives have been synthesized and tested for their antimicrobial and antioxidant activities. For example, novel derivatives of isoxazole that contain benzodioxane and peptide bonds have shown strong antioxidant activity and potential as antimicrobial agents through molecular docking with protein Sortase A (Pothuri, Machiraju, & Rao, 2020). This study underscores the versatility of isoxazole compounds in developing new therapeutic agents with significant biological activities.

Antiviral and Cytotoxic Activities

The antiviral and cytotoxic activities of isoxazole derivatives have been evaluated, with some compounds showing distinct antiviral activity against Herpes simplex and vaccinia viruses. This suggests the potential of these compounds in contributing to new treatments for viral infections (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).

Material Science Applications

In material science, isoxazole derivatives have been used to synthesize coordination polymers with interesting structural and functional properties. These compounds have been characterized by their luminescent and magnetic properties, indicating their potential applications in developing new materials with specific functionalities (He, Yuan, Zhang, Xiao, Wang, & Xu, 2020).

Chemical Synthesis and Optimization

The synthesis of isoxazole derivatives often involves optimizing reaction conditions to improve yields and product purity. Studies have focused on the condition optimization for the synthesis of specific benzoic acid derivatives, showcasing the importance of synthetic methodology in enhancing the efficiency of producing these compounds (Liu, Zhao, Yu, & Liu, 2020).

properties

IUPAC Name

3-[5-(bromomethyl)-1,2-oxazol-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c12-6-9-5-10(13-16-9)7-2-1-3-8(4-7)11(14)15/h1-5H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKVCESUUZGSLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NOC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601258488
Record name 3-[5-(Bromomethyl)-3-isoxazolyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Bromomethyl-isoxazol-3-yl)-benzoic acid

CAS RN

1199773-62-0
Record name 3-[5-(Bromomethyl)-3-isoxazolyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199773-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[5-(Bromomethyl)-3-isoxazolyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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